![molecular formula C14H20NNaO11 B1436228 Chondroitin disaccharide di-0S sodium salt CAS No. 136132-69-9](/img/structure/B1436228.png)
Chondroitin disaccharide di-0S sodium salt
Overview
Description
Chondroitin disaccharide di-0S sodium salt, also known as α-ΔUA-[1→3]-GalNAc, is a type of glycosaminoglycan. It is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated . It has a molecular weight of 401.30 g/mol .
Synthesis Analysis
This compound can be synthesized by controllably depolymerizing microbial sourced chondroitin with an engineered chondroitinase ABC I . The structural analysis of this compound has been done by a bacterial enzyme, which is an enzyme that catalyzes the hydrolysis of glycosidic bonds .Molecular Structure Analysis
The molecular formula of this compound is C14H20NO11Na . The structure of this compound includes glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) units .Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in water (10 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .Scientific Research Applications
Analytical and Structural Characterization
- Analytical Methods : Chondroitin disaccharide di-0S sodium salt has been analyzed using high-performance liquid chromatography (HPLC) and capillary electrophoresis. These methods are effective for separating, quantifying, and characterizing unsaturated disaccharides derived from chondroitin sulfate isomers (Kodama et al., 1984), (Zinellu et al., 2008).
- Structural Insights : X-ray analysis has been utilized to investigate the conformation of chondroitin-4-sulfate calcium salt, revealing insights into the molecular chain structure and unit cell shape (Tanaka, 1978).
Biological and Pharmacological Studies
- Effects on Gut Microbiome : Chondroitin sulfate disaccharides have shown the ability to modify the structure and function of the gut microbiome in mice, influencing the microbial composition and potentially ameliorating stress-induced intestinal inflammation (Liu et al., 2017).
- Bioavailability Studies : Research on the oral absorption and bioavailability of chondroitin sulfate in healthy male volunteers has provided insights into its absorption kinetics and disaccharide composition in plasma after oral administration (Volpi, 2003).
Advanced Research and Production Techniques
- Metabolic Engineering : The production of chondroitin in metabolically engineered E. coli has been explored as a safer and more feasible approach for chondroitin sulfate synthesis, demonstrating the potential for biotechnological production (He et al., 2015).
- Ion Effects on Molecular Properties : Studies on the effects of mono- and divalent salts on the conformational properties of the glycan backbone of chondroitin sulfate disaccharides have shed light on how different ions influence the dynamic properties of these molecules (Horkay et al., 2012), (Faller & Guvench, 2015).
Mechanism of Action
Target of Action
The primary target of Chondroitin disaccharide di-0S sodium salt is the metabolic pathway of Chondroitin sulfate . It is produced by the degradation of Chondroitin sulfate , a key component of the extracellular matrix in animal tissues.
Mode of Action
this compound interacts with its targets by producing a fluorescent pyridylamino derivative with 2-aminopyridine . This derivative can be used in studies about the metabolic pathway of Chondroitin sulfate and related disease mechanisms .
Biochemical Pathways
The compound plays a significant role in the metabolic pathway of Chondroitin sulfate . It is an unsaturated disaccharide produced by the degradation of Chondroitin sulfate . The fluorescent pyridylamino derivative it produces can be used to study this metabolic pathway and its implications in various disease mechanisms .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The result of the action of this compound is the production of a fluorescent pyridylamino derivative . This derivative can be used in studies about the metabolic pathway of Chondroitin sulfate and related disease mechanisms .
Action Environment
The action environment of this compound can be influenced by various factors. It is recommended to store the compound under the recommended conditions in the Certificate of Analysis .
properties
IUPAC Name |
sodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10-,11+,13?,14?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINMCWVHKALKTM-YKBJBWNUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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